2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that features a triazole ring, a sulfanyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate.
Introduction of the Sulfanyl Group: The triazole ring is then reacted with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: can undergo various chemical reactions, including:
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: can be compared with other similar compounds:
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound has a similar structure but lacks the acetamide and trifluoromethyl groups, which may affect its biological activity.
4-Amino-4H-1,2,4-triazole-3-thiol Derivatives: These compounds share the triazole and thiol groups but differ in their substituents, leading to variations in their chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C18H15ClF3N5OS |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-10-2-4-11(5-3-10)16-25-26-17(27(16)23)29-9-15(28)24-12-6-7-14(19)13(8-12)18(20,21)22/h2-8H,9,23H2,1H3,(H,24,28) |
InChI Key |
FWORFCMLAPEJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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